molecular formula C20H21Cl2N3O3 B236815 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No. B236815
M. Wt: 422.3 g/mol
InChI Key: YGMYIOBIXNVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide, also known as ADP-366, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of the signaling pathways that regulate cell growth and proliferation, ultimately resulting in apoptosis of cancer cells. The selectivity of this compound for CK2 over other kinases is due to the unique structure of the compound, which allows it to fit specifically into the ATP-binding pocket of CK2.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on CK2 activity in vitro. In addition, it has been shown to induce apoptosis in several types of cancer cells, including breast, prostate, and lung cancer cells. However, the physiological effects of this compound in vivo are still being studied. It is important to note that the selectivity of this compound for CK2 over other kinases may be affected by the physiological environment, and further research is needed to fully understand its effects in vivo.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in studies. In addition, its selectivity for CK2 over other kinases makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, there are also limitations to using this compound in lab experiments. Its selectivity may be affected by the physiological environment, and further research is needed to fully understand its effects in vivo. In addition, the high affinity of this compound for CK2 may make it difficult to distinguish between the effects of CK2 inhibition and off-target effects.

Future Directions

There are several future directions for research in this field. One area of interest is the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide analogs with improved selectivity and potency. Another area of research is the study of the physiological effects of this compound in vivo, which may provide insight into its potential use as a cancer therapeutic. Additionally, the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation, is an area of active research that may benefit from the use of this compound as a tool for studying CK2 function.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a base to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for research.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. The protein kinase CK2, which is the target of this compound, is overexpressed in many types of cancer and is involved in the regulation of cell growth and proliferation. By inhibiting CK2, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This selectivity makes this compound a promising candidate for the development of cancer therapeutics.

properties

Molecular Formula

C20H21Cl2N3O3

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C20H21Cl2N3O3/c1-13(26)24-7-9-25(10-8-24)16-5-3-15(4-6-16)23-20(27)17-11-14(21)12-18(22)19(17)28-2/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)

InChI Key

YGMYIOBIXNVREW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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